1-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]ethanone
Overview
Description
1-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]ethanone is a complex organic compound that features a benzothiazole ring, a nitrophenyl group, and an ethanone moiety
Preparation Methods
The synthesis of 1-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]ethanone typically involves the reaction of 2-mercaptobenzothiazole with 4-chloro-3-nitroacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
1-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions, leading to the formation of corresponding amines.
Substitution: The ethanone moiety can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles like amines or alcohols, forming imines or acetals, respectively.
Scientific Research Applications
1-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant and antimicrobial agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of benzothiazole derivatives with enzymes and receptors, providing insights into their mechanism of action.
Mechanism of Action
The mechanism by which 1-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]ethanone exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to and inhibit enzymes or receptors involved in disease pathways. The benzothiazole ring is known to interact with various biological macromolecules, potentially leading to the modulation of their activity .
Comparison with Similar Compounds
1-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]ethanone can be compared to other benzothiazole derivatives such as:
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2-furyl)ethanone: This compound has a similar structure but features a furyl group instead of a nitrophenyl group, which may alter its reactivity and applications.
3-[(1,3-Benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2H-chromen-4-ol:
These comparisons highlight the unique aspects of this compound, particularly its nitrophenyl group, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S2/c1-9(18)10-6-7-14(12(8-10)17(19)20)22-15-16-11-4-2-3-5-13(11)21-15/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCSIGZUVJKKGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=NC3=CC=CC=C3S2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228918 | |
Record name | 1-[4-(2-Benzothiazolylthio)-3-nitrophenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001228918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371935-76-1 | |
Record name | 1-[4-(2-Benzothiazolylthio)-3-nitrophenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=371935-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(2-Benzothiazolylthio)-3-nitrophenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001228918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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